molecular formula C10H9NO3S B2380175 8-Methylisoquinoline-5-sulfonic acid CAS No. 2206813-47-8

8-Methylisoquinoline-5-sulfonic acid

Cat. No.: B2380175
CAS No.: 2206813-47-8
M. Wt: 223.25
InChI Key: AZSCMJRFIVXGCC-UHFFFAOYSA-N
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Description

8-Methylisoquinoline-5-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 8-Methylisoquinoline-5-sulfonic acid, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method includes the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of isoquinoline typically yields 5-sulfonic acid derivatives .

Scientific Research Applications

8-Methylisoquinoline-5-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

    Quinoline: A structural isomer with a nitrogen atom in a different position.

    Isoquinoline: The parent compound of 8-Methylisoquinoline-5-sulfonic acid.

    8-Hydroxyquinoline-5-sulfonic acid: A similar compound with a hydroxyl group instead of a methyl group .

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it valuable for various applications.

Properties

IUPAC Name

8-methylisoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-7-2-3-10(15(12,13)14)8-4-5-11-6-9(7)8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSCMJRFIVXGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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